molecular formula C18H14N4O4 B3827265 2-(2-cyanophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide

2-(2-cyanophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide

Cat. No. B3827265
M. Wt: 350.3 g/mol
InChI Key: WOHPVVQJAAAWTK-YQJIRVCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-cyanophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide, also known as CNPPA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CNPPA has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2-(2-cyanophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide is not fully understood. However, studies have suggested that 2-(2-cyanophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide may exert its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer progression.
Biochemical and Physiological Effects
2-(2-cyanophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has been shown to modulate various biochemical and physiological processes in the body. It has been found to reduce inflammation and oxidative stress, which are known to contribute to the development of various diseases such as cancer, diabetes, and cardiovascular disease. Furthermore, 2-(2-cyanophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has been shown to induce apoptosis in cancer cells, which may help in the treatment of cancer.

Advantages and Limitations for Lab Experiments

2-(2-cyanophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, 2-(2-cyanophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide also has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its therapeutic potential. Additionally, the toxicity and safety of 2-(2-cyanophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide need to be further evaluated.

Future Directions

There are several future directions for research on 2-(2-cyanophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide. One potential direction is to further investigate its mechanism of action and therapeutic potential. Another direction is to evaluate its toxicity and safety in animal models. Additionally, 2-(2-cyanophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide could be used as a lead compound for the development of new therapeutic agents with improved efficacy and safety.

Scientific Research Applications

2-(2-cyanophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(2-cyanophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, 2-(2-cyanophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has been shown to possess anticancer properties by inducing apoptosis in cancer cells.

properties

IUPAC Name

2-(2-cyanophenoxy)-N-[(E)-[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4/c19-12-15-5-1-2-6-17(15)26-13-18(23)21-20-11-3-4-14-7-9-16(10-8-14)22(24)25/h1-11H,13H2,(H,21,23)/b4-3+,20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHPVVQJAAAWTK-YQJIRVCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-cyanophenoxy)-N-[(E)-[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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